![molecular formula C11H10ClN3O2 B14312095 4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole CAS No. 112630-31-6](/img/structure/B14312095.png)
4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole is an organic compound characterized by its unique structure, which includes a diazenyl group (-N=N-) linked to a chlorophenyl ring, a methoxy group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 5-methoxy-3-methyl-1,2-oxazole under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
作用機序
The mechanism of action of 4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression modulation.
類似化合物との比較
Similar Compounds
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar structure with a methyl group instead of a methoxy group.
4-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol: Contains a nitrophenyl group and hydroxyl groups.
4-[(E)-(4-Chlorophenyl)diazenyl]-3-methyl-5(4H)-isoxazolone: Similar structure with an isoxazolone ring.
Uniqueness
4-[(E)-(4-Chlorophenyl)diazenyl]-5-methoxy-3-methyl-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methoxy group and the oxazole ring differentiates it from other diazenyl compounds, providing unique properties and applications.
特性
CAS番号 |
112630-31-6 |
|---|---|
分子式 |
C11H10ClN3O2 |
分子量 |
251.67 g/mol |
IUPAC名 |
(4-chlorophenyl)-(5-methoxy-3-methyl-1,2-oxazol-4-yl)diazene |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-10(11(16-2)17-15-7)14-13-9-5-3-8(12)4-6-9/h3-6H,1-2H3 |
InChIキー |
SLOWPUPKPCPYAB-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1N=NC2=CC=C(C=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,3-Dioxolan-2-yl)methyl]propane-1,3-diol](/img/structure/B14312019.png)
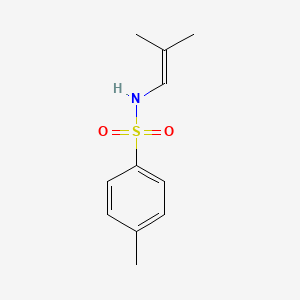
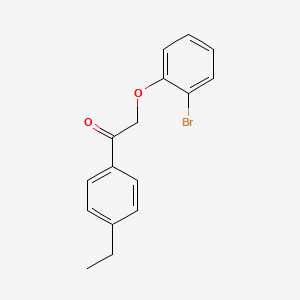

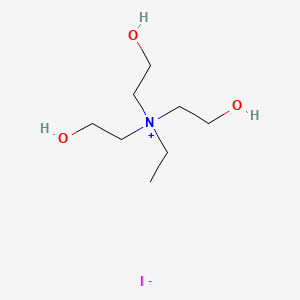
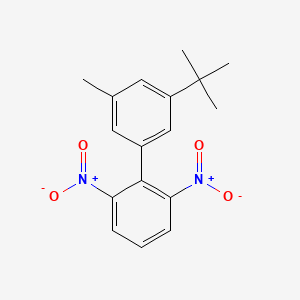
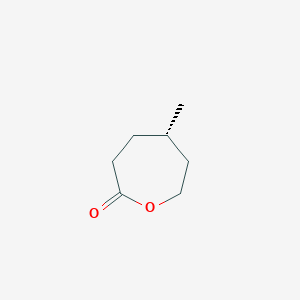
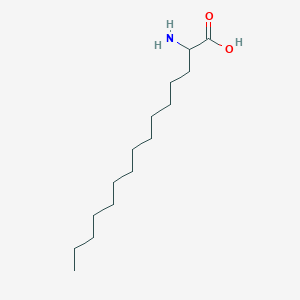
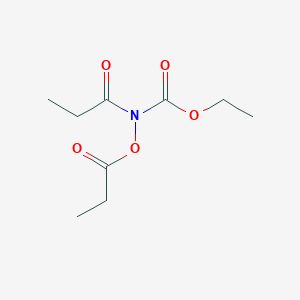
![5-Amino-1,3-diethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14312070.png)
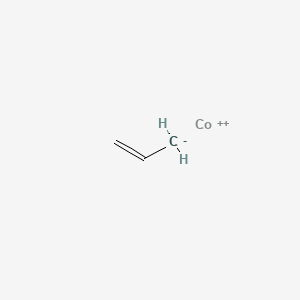
![2,2'-Sulfanediylbis[1-([2,2'-bithiophen]-5-yl)ethan-1-one]](/img/structure/B14312087.png)
![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
